1-Iododecane
Overview
Description
1-Iododecane, also known as decyl iodide, is an organoiodine compound with the molecular formula C10H21I. It is a clear, colorless to light yellow liquid that is immiscible with water. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-Iododecane, also known as Dodecyl iodide or Lauryl iodide , is a compound with the molecular formula C12H25I
Mode of Action
It has been studied in the context of smi2-mediated coupling with 2-octanone in the presence of libr, licl, and hexamethylphosphoramide (hmpa)
Pharmacokinetics
Its molecular weight is 296.2314 , which may influence its absorption and distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iododecane can be synthesized through the iodination of decane. One common method involves the reaction of decane with iodine and red phosphorus. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is produced by the halogen exchange reaction, where decyl chloride or decyl bromide is reacted with sodium iodide in acetone. This method is preferred due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Iododecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: this compound can be reduced to decane using reducing agents like sodium cyanoborohydride in the presence of hexamethylphosphoramide.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as lithium dimethylcopper, to form larger hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and amines are common reagents used in substitution reactions.
Reduction: Sodium cyanoborohydride in hexamethylphosphoramide is used for the reduction of this compound to decane.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.
Reduction Reactions: The major product is decane.
Coupling Reactions: The major products are larger hydrocarbons formed by the coupling of this compound with organometallic reagents.
Scientific Research Applications
1-Iododecane has several applications in scientific research, including:
Comparison with Similar Compounds
1-Iodododecane (C12H25I): Similar to 1-iododecane but with a longer carbon chain.
1-Iodohexadecane (C16H33I): Another similar compound with an even longer carbon chain.
1-Iodohexane (C6H13I): A shorter-chain analogue of this compound.
Uniqueness: this compound is unique due to its specific chain length, which makes it suitable for certain applications in organic synthesis and material science. Its reactivity and the ability to form stable carbon-iodine bonds make it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
1-iododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21I/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDNYUZJPMKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062142 | |
Record name | Decane, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1-Iododecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19378 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 1-Iododecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19378 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2050-77-3 | |
Record name | 1-Iododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decane, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decane, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Iododecane?
A1: this compound is a straight-chain alkyl halide with the molecular formula CH3(CH2)9CH2I. It has a molecular weight of 282.20 g/mol. Spectroscopic data, including NMR and IR, can provide further structural insights. For example, [] provides viscosity data for this compound along with several other 1-Iodoalkanes.
Q2: Can you elaborate on the applications of this compound in material science?
A2: this compound serves as a valuable reagent in synthesizing various organic compounds. For instance, it is used in producing acrylic elastomers with iodine crosslinking groups []. These elastomers find applications in various fields, including adhesives, sealants, and coatings.
Q3: How is this compound employed in studying carbon nanotubes?
A3: this compound plays a crucial role in functionalizing single-walled carbon nanotubes (SWCNTs) through the Billups-Birch reduction []. This process involves reacting this compound with Billups-Birch reduced SWCNTs, resulting in dodecane-functionalized SWCNTs (C12-SWCNTs). This functionalization enhances the solubility and processability of SWCNTs, broadening their potential applications in various fields.
Q4: What insights do we have into the reaction mechanisms involving this compound?
A4: Research highlights the use of this compound in reactions mediated by samarium iodide (SmI2). The kinetics and mechanism of SmI2/H2O/amine-mediated reduction of alkyl halides, including this compound, have been extensively studied []. These studies reveal a correlation between the base strength of the amine and the reaction rate, indicating Brønsted catalysis. Additionally, the determined carbon-halide bond cleavage in the rate-determining step sheds light on the reaction pathway.
Q5: Are there any studies exploring the electrochemical behavior of this compound?
A5: Electrochemical studies have focused on the reduction of this compound at mercury electrodes. Research suggests that the electrochemical reduction mechanism involves both radical and carbanion intermediates []. Factors such as potential, electrolysis time, and water concentration influence the dominant pathway. This understanding of the electrochemical behavior can guide the development of electrocatalytic processes involving this compound.
Q6: How is this compound used in wettability studies of geological formations?
A6: In geology, this compound acts as a tracer in n-decane to investigate the wettability of organic matter and mineral phases in fine-grained reservoirs []. This technique helps understand fluid flow and hydrocarbon storage in these formations.
Q7: What are the environmental considerations associated with this compound?
A7: While this compound offers valuable applications in various fields, it is essential to consider its potential environmental impact. Limited information is available on its ecotoxicological effects and degradation pathways. Future research should focus on assessing its environmental fate and developing strategies to mitigate potential risks.
Q8: Can you explain the use of this compound in synthesizing lumazine derivatives?
A8: this compound is employed in synthesizing mono- and bis-decylated lumazines via nucleophilic substitution reactions []. This modification enhances the lipophilicity of lumazine sensitizers, making them more suitable for applications in photodynamic therapy.
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